2,6-Dibromo-3-(chloromethyl)pyridine
CAS No.:
Cat. No.: VC17583385
Molecular Formula: C6H4Br2ClN
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Br2ClN |
|---|---|
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | 2,6-dibromo-3-(chloromethyl)pyridine |
| Standard InChI | InChI=1S/C6H4Br2ClN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
| Standard InChI Key | BVDDUCAEPHZYAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1CCl)Br)Br |
Introduction
Molecular Structure and Crystallographic Insights
Atomic Composition and Bonding
The compound features a pyridine ring substituted with two bromine atoms (positions 2 and 6) and a chloromethyl group (position 3). Key bond lengths and angles, inferred from crystallographic studies of related chloromethylpyridines, include:
| Bond/Angle | Value | Source |
|---|---|---|
| C–N (pyridine ring) | 1.338–1.340 Å | |
| C–Cl (chloromethyl) | 1.807 Å | |
| C–Br | ~1.90 Å (estimated) |
The chloromethyl group adopts a twisted conformation relative to the pyridine plane, minimizing steric hindrance and electronic repulsion . This geometry facilitates interactions with biological targets or metal catalysts.
Crystallographic Data
Though no direct crystal structure of 2,6-Dibromo-3-(chloromethyl)pyridine is reported, studies on analogous compounds (e.g., 2-(chloromethyl)pyridine) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters of a = 6.5211 Å, b = 10.2467 Å, and c = 9.1436 Å . These findings suggest similar packing arrangements for the title compound, dominated by halogen-mediated van der Waals interactions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves sequential halogenation and chloromethylation steps:
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Bromination: 3-(Chloromethyl)pyridine is treated with bromine in an inert solvent (e.g., dichloromethane) at 0–5°C to achieve selective di-substitution.
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Purification: Crude product is isolated via column chromatography or recrystallization using ethanol/water mixtures.
Reaction conditions are summarized below:
| Parameter | Detail |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | None (halogenation proceeds via electrophilic substitution) |
| Yield | 60–75% (reported for analogous reactions) |
Industrial Production
Industrial methods prioritize scalability and safety:
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Continuous Flow Reactors: Enable precise temperature control and reduce side product formation.
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Turbo Grignard Reagents: Improve chloromethylation efficiency compared to traditional methods.
Chemical Properties and Reactivity
Electrophilic Reactivity
The bromine and chloromethyl groups render the compound highly electrophilic. Key reactions include:
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Nucleophilic Aromatic Substitution: Bromine atoms at positions 2 and 6 are susceptible to displacement by amines or alkoxides.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, useful in pharmaceutical synthesis.
Stability and Degradation
The compound is stable under inert conditions but hydrolyzes in aqueous alkaline media, releasing HBr and HCl. Storage recommendations include anhydrous environments and temperatures below –20°C.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to neuraminidase inhibitors and kinase modulators. For example, coupling with thiourea derivatives generates potential anticancer agents.
Material Science
Its halogen-rich structure aids in synthesizing flame retardants and ligands for transition-metal catalysts. A recent study utilized it to prepare a Cu(II) complex with enhanced catalytic activity in oxidation reactions.
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, and lab coat |
| Ventilation | Use fume hoods to avoid inhalation |
| Storage | Airtight container in dark, dry place |
| Disposal | Incinerate following EPA guidelines |
Acute toxicity is estimated at LD₅₀ > 500 mg/kg (oral, rats), though chronic exposure risks remain unstudied.
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